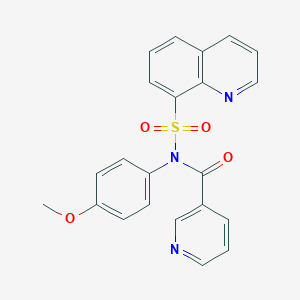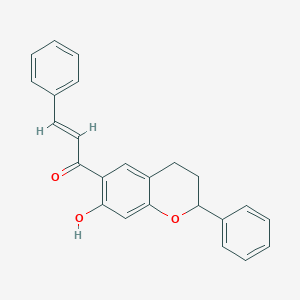
N-(4-methoxyphenyl)-N-(3-pyridinylcarbonyl)-8-quinolinesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-N-(3-pyridinylcarbonyl)-8-quinolinesulfonamide, also known as MPQC, is a synthetic compound that belongs to the class of quinolone sulfonamides. MPQC has been the subject of extensive scientific research due to its potential applications in various fields, including medicine, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of N-(4-methoxyphenyl)-N-(3-pyridinylcarbonyl)-8-quinolinesulfonamide involves the inhibition of various enzymes and proteins that are involved in cell proliferation and inflammation. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, this compound has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Animal studies have shown that this compound exhibits analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-methoxyphenyl)-N-(3-pyridinylcarbonyl)-8-quinolinesulfonamide is its potential applications in various scientific fields, including medicine, pharmacology, and biochemistry. In addition, this compound exhibits a high degree of selectivity and specificity towards its target enzymes and proteins, making it a potential candidate for the development of novel therapeutic agents. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions that can be explored in the field of N-(4-methoxyphenyl)-N-(3-pyridinylcarbonyl)-8-quinolinesulfonamide research. One potential direction is the development of novel analogues of this compound with improved pharmacological properties. Another potential direction is the investigation of the synergistic effects of this compound with other anticancer and anti-inflammatory agents. Finally, the potential applications of this compound in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease can also be explored.
Méthodes De Synthèse
The synthesis of N-(4-methoxyphenyl)-N-(3-pyridinylcarbonyl)-8-quinolinesulfonamide involves the reaction of 4-methoxyaniline, 3-pyridinecarboxylic acid, and 8-quinolinesulfonyl chloride in the presence of a suitable base. The resulting product is then purified using column chromatography, yielding a white crystalline powder.
Applications De Recherche Scientifique
N-(4-methoxyphenyl)-N-(3-pyridinylcarbonyl)-8-quinolinesulfonamide has been extensively studied for its potential applications in various scientific fields. In the field of medicine, this compound has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. In addition, this compound has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
Formule moléculaire |
C22H17N3O4S |
|---|---|
Poids moléculaire |
419.5 g/mol |
Nom IUPAC |
N-(4-methoxyphenyl)-N-quinolin-8-ylsulfonylpyridine-3-carboxamide |
InChI |
InChI=1S/C22H17N3O4S/c1-29-19-11-9-18(10-12-19)25(22(26)17-7-3-13-23-15-17)30(27,28)20-8-2-5-16-6-4-14-24-21(16)20/h2-15H,1H3 |
Clé InChI |
MHKLSDWJYRYLHX-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N(C(=O)C2=CN=CC=C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
SMILES canonique |
COC1=CC=C(C=C1)N(C(=O)C2=CN=CC=C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-phenyl-4-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B283981.png)
![2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide](/img/structure/B283983.png)
![N-(4-chlorophenyl)-2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide](/img/structure/B283984.png)


![1,3-bis(4-methoxyphenyl)-5,7,7-trimethyl-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283988.png)
![2,2,8,8-tetramethyl-3,4,9,10-tetrahydro-2H,8H-pyrano[2,3-f]chromene](/img/structure/B283990.png)
![5,7,7-trimethyl-1,3-bis(4-methylphenyl)-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283992.png)
![2,5,6,9-tetramethyl-2,3-dihydro-7H-furo[3,2-g]chromen-7-one](/img/structure/B283994.png)
![3,4,8-trimethyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one](/img/structure/B283996.png)
![8,9-dimethoxy-2,2-dimethyl-3,4-dihydro-2H,6H-pyrano[3,2-b]xanthen-6-one](/img/structure/B283997.png)
![4-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)diazenyl]-3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B283998.png)
![2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide](/img/structure/B283999.png)
![4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B284000.png)
